molecular formula C14H17N3O3S B600959 Fasudil N-Hydroxy Impurity CAS No. 1350827-92-7

Fasudil N-Hydroxy Impurity

Cat. No.: B600959
CAS No.: 1350827-92-7
M. Wt: 307.37
InChI Key:
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Biochemical Analysis

Biochemical Properties

Fasudil N-Hydroxy Impurity, like its parent compound Fasudil, is likely to interact with various enzymes, proteins, and other biomolecules. Fasudil is known to inhibit Rho-associated protein kinases (ROCKs), which are serine/threonine kinases that play a crucial role in mediating vasoconstriction and vascular remodeling . The nature of these interactions involves the inhibition of ROCK, leading to decreased myosin light chain (MLC) phosphatase activity and reduced vascular smooth muscle contraction .

Cellular Effects

This compound may have similar cellular effects to Fasudil. Fasudil has been shown to increase cellular impedance and enhance barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . It also increases the expression of the tight junction protein claudin-5 .

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Fasudil. Fasudil acts as a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction .

Temporal Effects in Laboratory Settings

Fasudil has been shown to increase cellular impedance and enhance barrier properties in a concentration-dependent manner

Dosage Effects in Animal Models

Fasudil has shown to exert a cardio-protective function through multiple signaling pathways in animal models of myocardial ischemia/reperfusion injury .

Metabolic Pathways

Fasudil is known to inhibit Rho-associated protein kinases (ROCKs), which play a crucial role in mediating vasoconstriction and vascular remodeling .

Transport and Distribution

Fasudil is known to have a potent effect on the blood-brain barrier, enhancing its properties and increasing the expression of the tight junction protein claudin-5 .

Subcellular Localization

Fasudil is known to inhibit Rho-associated protein kinases (ROCKs), which play a crucial role in mediating vasoconstriction and vascular remodeling . This suggests that this compound may also localize to areas where these kinases are active.

Preparation Methods

The synthesis of Fasudil N-Hydroxy Impurity involves several steps:

Industrial production methods for this compound are not extensively documented, but the synthesis typically involves controlled reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Fasudil N-Hydroxy Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halides or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fasudil N-Hydroxy Impurity has several scientific research applications:

Comparison with Similar Compounds

Fasudil N-Hydroxy Impurity can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting differences in its reactivity and biological effects compared to other similar compounds.

Properties

IUPAC Name

5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-16-7-2-8-17(10-9-16)21(19,20)14-4-1-3-12-11-15-6-5-13(12)14/h1,3-6,11,18H,2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHSGLNVSCYWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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